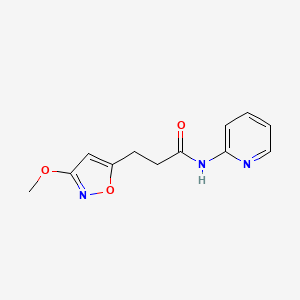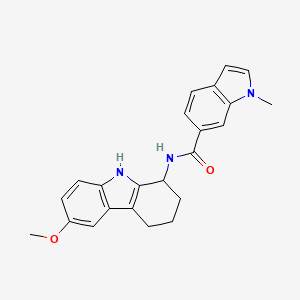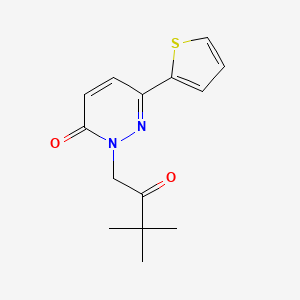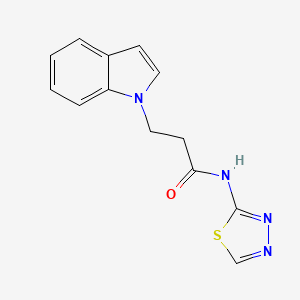![molecular formula C19H29N3O4S B15103950 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B15103950.png)
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, dimethyl substitutions on the pyridinone ring, and a piperazine moiety with a propan-2-ylsulfonyl group
Métodos De Preparación
The synthesis of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, leading to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It can be used as a lead compound for the development of new drugs.
Chemical Biology: The compound can be used as a tool to study biological processes and molecular interactions, particularly those involving pyridinone and piperazine moieties.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the development of new materials and chemical products, particularly those requiring specific structural features.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can be compared with other similar compounds, such as:
Pyridinone Derivatives: Compounds with similar pyridinone cores but different substituents can provide insights into the structure-activity relationships and the unique properties of the target compound.
Piperazine Derivatives: Compounds with piperazine moieties and different functional groups can be compared to understand the impact of the propan-2-ylsulfonyl group on the compound’s activity.
Cyclopropylmethyl Substituted Compounds: Compounds with cyclopropylmethyl groups and different core structures can highlight the role of this group in modulating the compound’s properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H29N3O4S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-4,6-dimethyl-3-(4-propan-2-ylsulfonylpiperazine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C19H29N3O4S/c1-13(2)27(25,26)21-9-7-20(8-10-21)18(23)17-14(3)11-15(4)22(19(17)24)12-16-5-6-16/h11,13,16H,5-10,12H2,1-4H3 |
Clave InChI |
HAHUKHWOZPKARC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1CC2CC2)C(=O)N3CCN(CC3)S(=O)(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide](/img/structure/B15103872.png)
![5-[5-(3-methylphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15103883.png)

![6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B15103889.png)
![Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15103901.png)
![2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B15103919.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B15103927.png)


![methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15103943.png)

![N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B15103952.png)
![Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15103957.png)
![N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B15103968.png)
